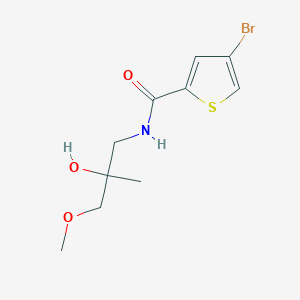

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide" is a chemical entity that can be associated with the family of thiophene derivatives. Thiophene derivatives are known for their diverse applications in the field of organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of bromine and carboxamide functionalities suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step protocol starting from thiophene, involving successive direct lithiations and a bromination reaction, with an overall yield of 47% . This suggests that the synthesis of the compound might also involve similar strategies, potentially with modifications to introduce the specific hydroxy, methoxy, and methylpropyl groups.

Molecular Structure Analysis

While the specific molecular structure analysis of the compound is not provided, the general structure of thiophene derivatives can be deduced. The thiophene ring provides a stable aromatic system, and the substituents such as bromo, hydroxy, methoxy, and carboxamide groups can influence the electronic properties of the molecule. These groups can also affect the molecule's ability to participate in various chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions.

Chemical Reactions Analysis

Thiophene derivatives are versatile in chemical reactions. The bromine atom in the compound suggests that it could be used in further functionalization reactions, such as Suzuki coupling or Stille coupling, to introduce various other groups. The carboxamide functionality could be involved in derivatization reactions, as seen with carboxylic acids reacting with reagents like 4'-bromophenacyl triflate to form ester derivatives . The hydroxy and methoxy groups could also participate in reactions, potentially acting as leaving groups or being involved in the formation of ethers or esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their substituents. The presence of a bromine atom typically increases the molecular weight and may influence the boiling and melting points. The hydroxy and methoxy groups could contribute to the solubility of the compound in polar solvents. The carboxamide group is likely to increase the compound's hydrogen bonding capability, potentially affecting its boiling point, solubility, and crystallinity.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The study of metabolic pathways is crucial in understanding the pharmacokinetics of compounds. For example, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, provides insights into how similar compounds might be metabolized in living organisms. This research identified several metabolites of 2C-B in rats, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Material Science and Photostabilization

In material science, the synthesis of new thiophene derivatives for application as photostabilizers demonstrates the compound's potential in enhancing material durability against UV radiation. One study synthesized new thiophenes that significantly reduced photodegradation of poly(vinyl chloride) (PVC), indicating their potential in material preservation and longevity (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Synthesis and Chemical Properties

The exploration of chemical synthesis and properties forms a significant area of research for compounds like 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide. Studies focusing on the synthesis of various thiophene derivatives provide valuable information on chemical reactions, synthesis methods, and the properties of these compounds. For instance, the synthesis of 8‐substituted naphtho[2,1‐b]thiophenes with cationic side chains showcases innovative approaches to creating compounds with potential applications in medicinal chemistry and material science (Kusuma, Wilson, & Boykin, 1985).

Analytical Chemistry Applications

In analytical chemistry, the development of methods for determining carboxylic acid salts in pharmaceuticals showcases the application of compounds in enhancing detection and analysis techniques. One study used 2-Bromoacetyl-6-methoxynaphthalene as a fluorogenic labelling reagent for high-performance liquid chromatographic analyses, demonstrating the utility of such compounds in precise and sensitive analytical methods (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

properties

IUPAC Name |

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWBIIPFAZCYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CS1)Br)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)